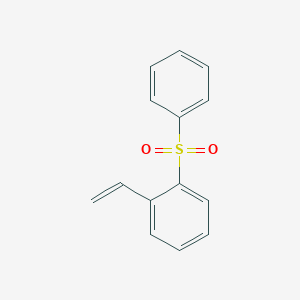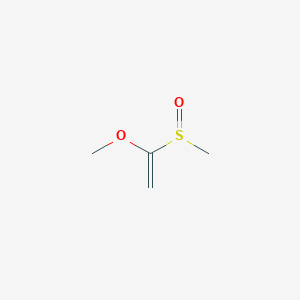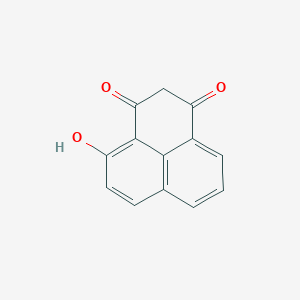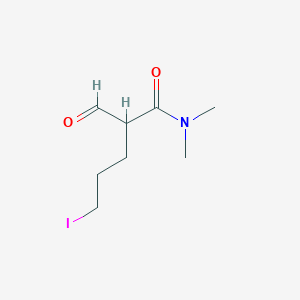
2-Formyl-5-iodo-N,N-dimethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-iodo-N,N-dimethylpentanamide is an organic compound with the molecular formula C8H14INO2 It is characterized by the presence of an iodine atom, a formyl group, and a dimethylpentanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-iodo-N,N-dimethylpentanamide typically involves the iodination of a precursor compound followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecule. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-5-iodo-N,N-dimethylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Carboxy-5-iodo-N,N-dimethylpentanamide.
Reduction: 2-Hydroxymethyl-5-iodo-N,N-dimethylpentanamide.
Substitution: 2-Formyl-5-azido-N,N-dimethylpentanamide.
Applications De Recherche Scientifique
2-Formyl-5-iodo-N,N-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-iodo-N,N-dimethylpentanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-5-bromo-N,N-dimethylpentanamide: Similar structure but with a bromine atom instead of iodine.
2-Formyl-5-chloro-N,N-dimethylpentanamide: Similar structure but with a chlorine atom instead of iodine.
2-Formyl-5-fluoro-N,N-dimethylpentanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Formyl-5-iodo-N,N-dimethylpentanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns and reactivity profiles.
Propriétés
Numéro CAS |
105664-94-6 |
|---|---|
Formule moléculaire |
C8H14INO2 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
2-formyl-5-iodo-N,N-dimethylpentanamide |
InChI |
InChI=1S/C8H14INO2/c1-10(2)8(12)7(6-11)4-3-5-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
JSLHZSYVGVGTAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(CCCI)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


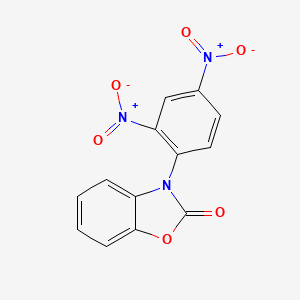

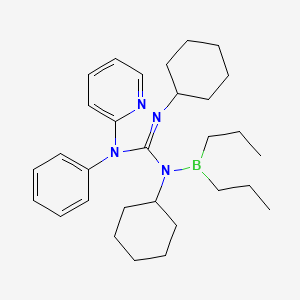
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
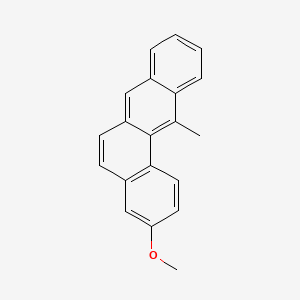
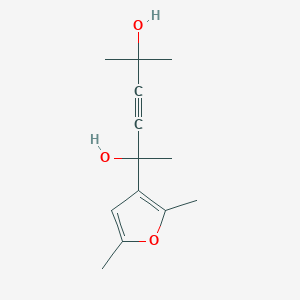
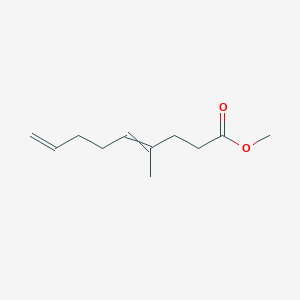
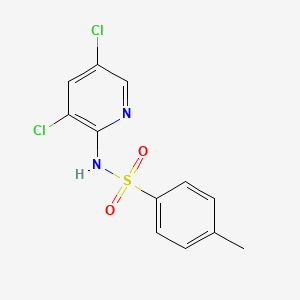
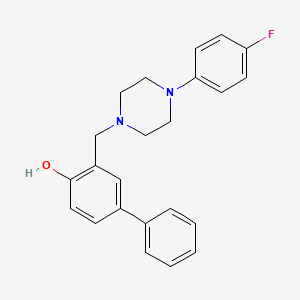
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
